

Spectroscopic Analysis of 1,3-Diphenylpropane: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Diphenylpropane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,3-diphenylpropane**, a molecule of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for **1,3-diphenylpropane** is $C_{15}H_{16}$, with a molecular weight of 196.29 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **1,3-diphenylpropane** exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.15	Multiplet	10H	Aromatic protons (C ₆ H ₅)
2.63	Triplet	4H	Benzylic protons (-CH ₂ -Ph)
1.98	Quintet	2H	Methylene protons (-CH ₂ -CH ₂ -CH ₂ -)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of **1,3-diphenylpropane**.

Chemical Shift (δ) ppm	Carbon Assignment
142.3	C (quaternary aromatic)
128.4	CH (aromatic)
128.3	CH (aromatic)
125.7	CH (aromatic)
35.9	CH ₂ (benzylic)
31.3	CH ₂ (central methylene)

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-diphenylpropane** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3080 - 3030	C-H Stretch	Aromatic
2925, 2855	C-H Stretch	Aliphatic (CH ₂)
1605, 1495, 1450	C=C Stretch	Aromatic Ring
745, 695	C-H Bend	Monosubstituted Benzene

Mass Spectrometry (MS)

The mass spectrum of **1,3-diphenylpropane** provides information about its molecular weight and fragmentation pattern upon ionization.

m/z	Relative Intensity	Proposed Fragment
196	Moderate	[M] ⁺ (Molecular Ion)
105	High	[C ₈ H ₉] ⁺ (Tropylium ion rearrangement)
92	High	[C ₇ H ₈] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A sample of **1,3-diphenylpropane** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.^{[1][2]}
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

- The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.^[2]
- For ^1H NMR, a standard pulse program is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal intensity. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- The acquired FIDs are then Fourier transformed to generate the respective NMR spectra.

IR Spectroscopy (Neat Liquid)

Sample Preparation:

- One to two drops of neat **1,3-diphenylpropane** are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

- A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental contributions.

- The prepared salt plate "sandwich" is mounted in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.[3] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

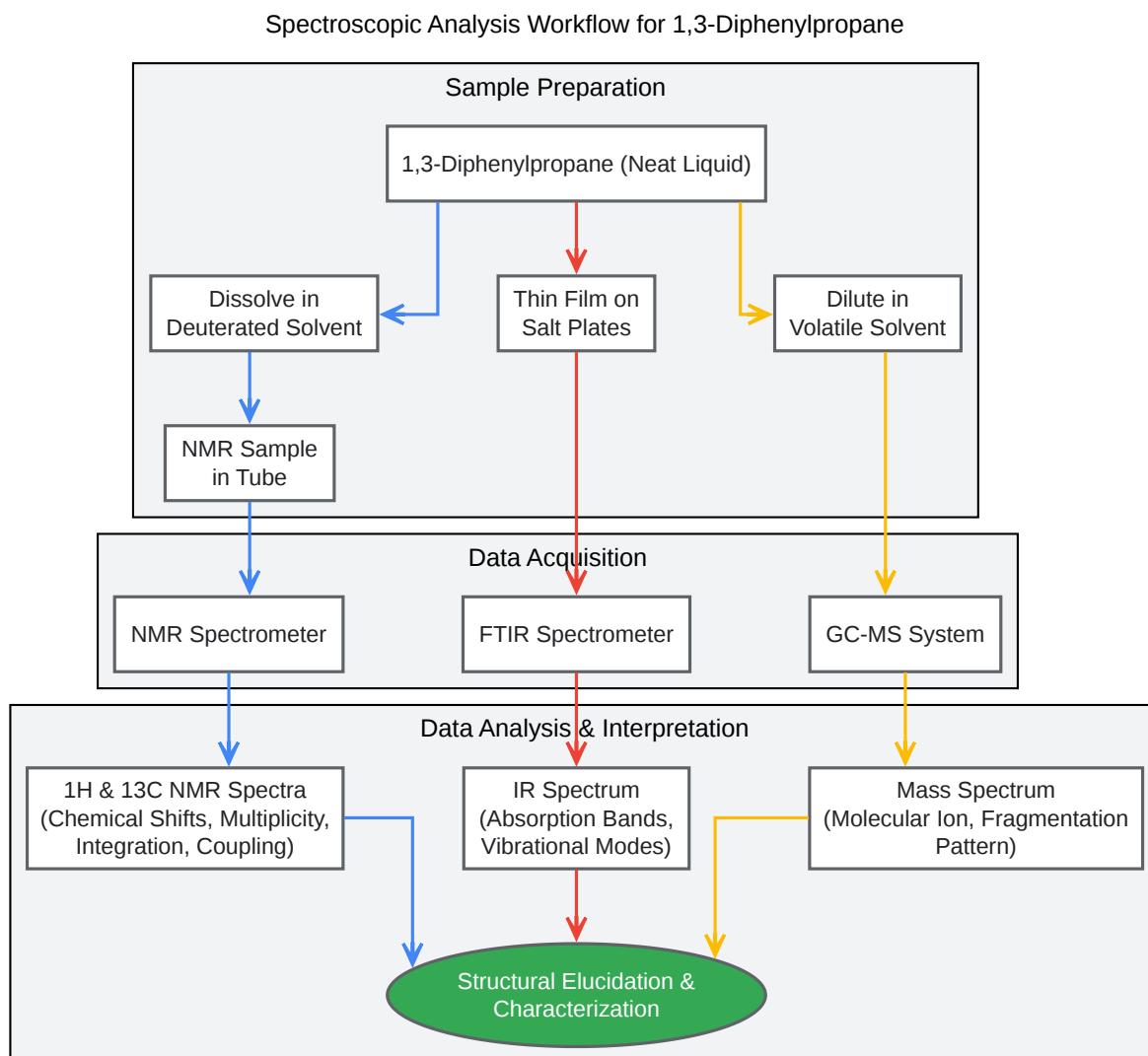
- A dilute solution of **1,3-diphenylpropane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition:

- The gas chromatograph (GC) is equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).
- A small volume (typically 1 μL) of the prepared sample solution is injected into the GC inlet.
- The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the analyte from any impurities.
- The separated components elute from the GC column and enter the mass spectrometer.
- Electron ionization (EI) is typically used, with electrons accelerated to 70 eV to induce ionization and fragmentation of the **1,3-diphenylpropane** molecules.
- The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **1,3-diphenylpropane**.



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Caption: Workflow for Spectroscopic Analysis.

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